Cas no 2227832-29-1 (rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol)

rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
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- rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol
- 2227832-29-1
- EN300-1637436
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- インチ: 1S/C5H7BrF2O2/c6-5(7,8)3-1-10-2-4(3)9/h3-4,9H,1-2H2/t3-,4-/m1/s1
- InChIKey: GMTLGAHNOJHRJT-QWWZWVQMSA-N
- SMILES: BrC([C@@H]1COC[C@H]1O)(F)F
計算された属性
- 精确分子量: 215.95975g/mol
- 同位素质量: 215.95975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 29.5Ų
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1637436-0.25g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 0.25g |
$1964.0 | 2023-06-04 | ||
Enamine | EN300-1637436-5.0g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 5g |
$6190.0 | 2023-06-04 | ||
Enamine | EN300-1637436-1.0g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 1g |
$2134.0 | 2023-06-04 | ||
Enamine | EN300-1637436-2.5g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 2.5g |
$4183.0 | 2023-06-04 | ||
Enamine | EN300-1637436-0.05g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 0.05g |
$1793.0 | 2023-06-04 | ||
Enamine | EN300-1637436-0.1g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 0.1g |
$1879.0 | 2023-06-04 | ||
Enamine | EN300-1637436-10.0g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 10g |
$9177.0 | 2023-06-04 | ||
Enamine | EN300-1637436-0.5g |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol |
2227832-29-1 | 0.5g |
$2049.0 | 2023-06-04 |
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-olに関する追加情報
Rac-(3R,4S)-4-(Bromodifluoromethyl)Oxolan-3-Ol: A Comprehensive Overview
Rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol is a compound with the CAS number 2227832-29-1, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which includes a bromodifluoromethyl group attached to an oxolane ring. The stereochemistry of the molecule, specifically the (3R,4S) configuration, plays a crucial role in its chemical properties and biological activity.
The synthesis of rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol involves a series of carefully controlled reactions. One common approach is the alkylation of an alcohol derivative with a bromodifluoromethylating agent. This process requires precise conditions to ensure the desired stereochemistry is achieved. Recent advancements in asymmetric catalysis have further enhanced the efficiency and selectivity of such reactions, making this compound more accessible for research and development purposes.
One of the most promising applications of rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol lies in its potential as a precursor for bioactive molecules. The bromodifluoromethyl group is known to exhibit unique electronic and steric properties, which can be exploited in drug design. For instance, this group can serve as a leaving group in substitution reactions or as a site for further functionalization to introduce bioisosteric replacements. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various enzymes, making them valuable leads in medicinal chemistry.
In addition to its role in drug discovery, rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol has also found applications in materials science. The oxolane ring structure provides a rigid framework that can be incorporated into polymers or other materials to enhance their mechanical properties. The presence of the bromodifluoromethyl group further modifies the material's surface properties, potentially leading to applications in coatings or adhesives.
From an environmental perspective, understanding the fate and behavior of rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol in various ecosystems is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Initial findings suggest that this compound undergoes rapid hydrolysis under certain conditions, reducing its persistence in the environment. However, further studies are needed to fully assess its ecological impact and ensure safe handling practices.
In conclusion, rac-(3R,4S)-4-(bromodifluoromethyl)oxolan-3-ol is a versatile compound with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool for researchers in organic synthesis, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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